molecular formula C12H12BrN B11865553 5-Bromo-N,N-dimethylnaphthalen-1-amine CAS No. 10586-45-5

5-Bromo-N,N-dimethylnaphthalen-1-amine

Cat. No.: B11865553
CAS No.: 10586-45-5
M. Wt: 250.13 g/mol
InChI Key: KFTJBSYZCSXVBK-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylnaphthalen-1-amine: is an organic compound with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and the nitrogen atom is dimethylated. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylnaphthalen-1-amine typically involves the bromination of N,N-dimethylnaphthalen-1-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-N,N-dimethylnaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of brominated naphthalene derivatives with biological macromolecules.

Industry: In the material science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 5-Chloro-N,N-dimethylnaphthalen-1-amine
  • 5-Fluoro-N,N-dimethylnaphthalen-1-amine
  • 5-Iodo-N,N-dimethylnaphthalen-1-amine

Comparison: Compared to its halogenated analogs, 5-Bromo-N,N-dimethylnaphthalen-1-amine exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .

Biological Activity

5-Bromo-N,N-dimethylnaphthalen-1-amine is an aromatic amine characterized by a bromine atom at the fifth position of the naphthalene ring and two dimethylamino groups attached to the nitrogen atom. Its molecular formula is C12H12BrNC_{12}H_{12}BrN, with a molecular weight of approximately 251.14 g/mol. This compound appears as a clear yellow to orange liquid and is soluble in organic solvents like dichloromethane and ethanol.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Compounds with similar structures have been investigated for their effects on various biological targets, including:

  • Anticancer Activity : Studies have shown that related naphthalene derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further investigation into the anticancer properties of this compound.
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with various biological systems and chemical partners. The compound's unique structure may influence its interaction with proteins and nucleic acids, potentially leading to DNA binding or enzyme inhibition.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in comparison to other compounds:

Compound NameStructure DescriptionUnique Features
4-Bromo-N,N-dimethylanilineSimilar amine structure but lacks naphthaleneMore polar; higher solubility in water
N,N-Dimethyl-naphthalen-2-amineDimethylated amine on a different naphthalene positionDifferent reactivity patterns due to position
5-Chloro-N,N-dimethylnaphthalen-1-amineChlorine substitution instead of bromineDifferent electronic properties; less reactive than brominated analogs

These comparisons illustrate that while this compound shares features with other compounds, its specific bromination and naphthalene structure confer unique properties that may influence its reactivity and potential applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including lithiation followed by trapping with various electrophiles. For example, one study reported the synthesis using n-butyllithium in diethyl ether at low temperatures, followed by reaction with dimesitylfluoroborane .

Photophysical Properties

Research has also focused on the photophysical properties of this compound. For instance, studies using time-dependent density functional theory (TDDFT) calculations have provided insights into its absorption and emission characteristics, indicating potential applications in fluorescence-based sensing technologies .

Toxicological Assessment

Toxicological studies have indicated that naphthalene derivatives, including this compound, can form DNA adducts in vitro. This raises concerns regarding their mutagenicity and potential carcinogenic effects, necessitating further investigation into their safety profiles .

Properties

IUPAC Name

5-bromo-N,N-dimethylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTJBSYZCSXVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613409
Record name 5-Bromo-N,N-dimethylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10586-45-5
Record name 5-Bromo-N,N-dimethylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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